2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
The compound “2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups. These include a bromobenzyl group, a sulfonyl group, an indole group, and a morpholinoethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzyl and sulfonyl groups would likely add significant steric bulk . The indole group is aromatic and planar, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of reactions depending on the conditions. The bromine atom in the bromobenzyl group could be replaced through a nucleophilic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Research has identified aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes, showing significant inhibitory activities. Such compounds, including ones with morpholino groups, exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications in treating conditions associated with carbonic anhydrase activities (Supuran, Maresca, Gregáň, & Remko, 2013).
Antioxidant Properties
Studies have synthesized derivatives with bromophenol groups to explore their antioxidant activities. The synthesized compounds were evaluated for their radical scavenging activities, indicating effective antioxidant power. This suggests potential applications in developing antioxidant agents or in food preservation to prevent oxidative damage (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial Agents
Research on triazole derivatives containing morpholine moiety has shown promising results as antimicrobial agents. New compounds synthesized from the condensation of ethoxycarbonylhydrazones and 2-morpholinoethanamine demonstrated good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial drugs (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Anticancer Activity
Novel indole-based sulfonohydrazide derivatives containing morpholine rings have been synthesized and evaluated for anticancer activity, particularly against breast cancer cell lines. Some derivatives showed promising inhibition, suggesting their potential as selective anticancer agents (Gaur, Peerzada, Khan, Ali, & Azam, 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c22-17-7-5-16(6-8-17)15-29(26,27)20-13-24(19-4-2-1-3-18(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZWHTFWBXQHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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